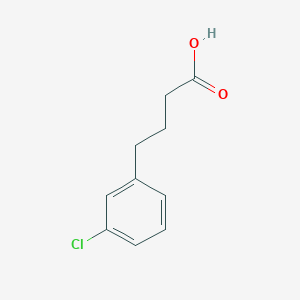
4-(3-chlorophenyl)butanoic Acid
Übersicht
Beschreibung
4-(3-chlorophenyl)butanoic Acid is a chemical compound with the molecular formula C10H11ClO2 . It is a slightly water-soluble hydrophobic γ-amino acid .
Molecular Structure Analysis
The molecular structure of 4-(3-chlorophenyl)butanoic Acid is characterized by the presence of a carboxylic acid group (-COOH) and a chlorophenyl group attached to a butanoic acid backbone .Physical And Chemical Properties Analysis
4-(3-chlorophenyl)butanoic Acid is a solid at room temperature . It has a molecular weight of 198.65 . The compound is characterized by its infrared (IR) and nuclear magnetic resonance (NMR) spectra .Wissenschaftliche Forschungsanwendungen
Photogeneration and Reactivity of Aryl Cations
A study by Protti et al. (2004) explored the photochemistry of chlorophenols, leading to the generation of aryl cations. These cations react with pi nucleophiles, resulting in arylated products. This process demonstrates the potential of using chlorophenols in synthetic organic chemistry for the construction of complex molecules (Protti, Fagnoni, Mella, & Albini, 2004).
Molecular Structure and Spectral Analysis
Muthu and Paulraj (2012) conducted a detailed study on the molecular structure, vibrational spectra, and electronic properties of 4-amino-3(4-chlorophenyl) butanoic acid. Their research contributes to understanding the compound's chemical properties, which could be useful in developing new materials or in the study of similar compounds (Muthu & Paulraj, 2012).
Catalytic Abatement of Environmental Pollutants
Nair and Kurian (2018) investigated the use of chromium-zinc ferrite nanocomposites for the catalytic abatement of toxic environmental pollutants like chlorophenols. Their work highlights the potential of using advanced materials for environmental remediation, particularly in water treatment processes (Nair & Kurian, 2018).
Removal of Chlorophenols from Aqueous Media
Adeyemi et al. (2020) explored the removal of chlorophenols from wastewater using hydrophobic deep eutectic solvents. This study provides insights into sustainable methods for detoxifying water contaminated with chlorophenols, contributing to safer environmental practices (Adeyemi, Sulaiman, Almazroui, Al-Hammadi, & Alnashef, 2020).
Synergistic Degradation of Toxic Compounds
Hadi et al. (2020) demonstrated the synergistic degradation of 4-chlorophenol in wastewater using a combination of persulfate, oxalic acid, and a heterogeneous Fenton-like system. Their findings offer a novel approach to wastewater treatment by combining different agents to enhance the degradation efficiency of toxic compounds (Hadi, Taheri, Amin, Fatehizadeh, & Aminabhavi, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSCUPNTXJMPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)butanoic Acid | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


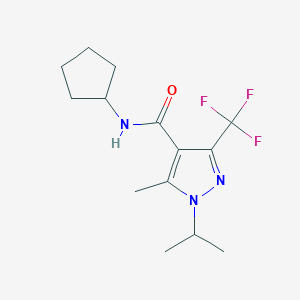


![3-{[(1E)-(2-hydroxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2957205.png)
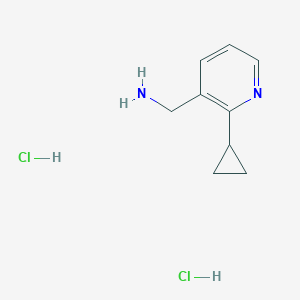
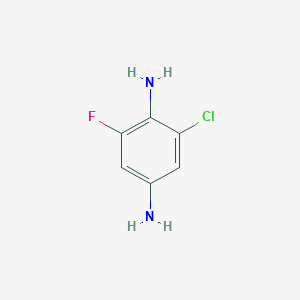
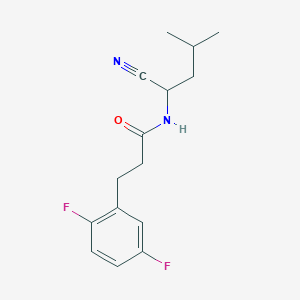
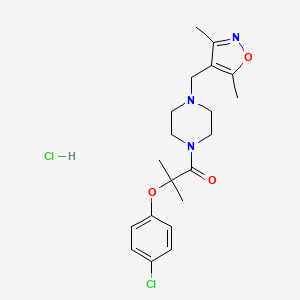
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2957213.png)
![1-[5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2957215.png)
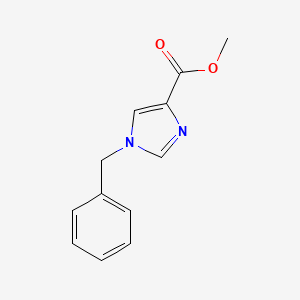
![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2957219.png)

![5-[(2-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2957222.png)